4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a new Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide was synthesized and characterized through various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of a compound can be elucidated using techniques like X-ray diffraction. A similar compound, (2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one, was characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques, and its molecular structure was elucidated using single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For example, Diclofenac has a molecular weight of 296.149 .Scientific Research Applications
Medicinal Chemistry: Anticancer and Anti-inflammatory Agents
This compound, due to the presence of a thiazole ring, is being explored for its potential in medicinal chemistry, particularly as an anticancer and anti-inflammatory agent . Thiazole derivatives are known for their diverse biological activities, and modifications to the thiazole moiety can lead to compounds with significant therapeutic potential. For instance, derivatives have been designed to target specific cancer cell lines, such as human breast adenocarcinoma cells (MCF-7), and have shown promising cytotoxicity with nonhemolytic and nontoxic effects on human blood cells .
Biochemistry: Enzyme Inhibition and Protein Interaction
In biochemistry, thiazole-containing compounds are investigated for their ability to inhibit enzymes or interact with proteins, which can be crucial for understanding cellular processes and developing drugs. The compound’s interaction with enzymes like cyclin-dependent kinase 2 (CDK2) could provide insights into its inhibitory activity and potential use in studying cell cycle regulation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-N-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5S/c1-7-12(10-5-6-18-13(17)20-10)22-14(19-7)21-9-4-2-3-8(15)11(9)16/h2-6H,1H3,(H,19,21)(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALPYELFSKDPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C(=CC=C2)Cl)Cl)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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